Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate
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Overview
Description
Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate is a compound belonging to the pyrazolidine family, which is a subclass of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate typically involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction is carried out under controlled conditions, often involving solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is crucial in its potential therapeutic applications, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylpyrazole-5-carboxylate: Another pyrazole derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A fused pyrazole compound with distinct biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused pyrazole compound known for its inhibitory activity against specific enzymes.
Uniqueness
Ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-6-4-9(2)5-7-10/h4-7,11-12,14-15H,3,8H2,1-2H3 |
InChI Key |
UBBZHXQHUFTPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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